5-[(3-chlorophenyl)amino]-N-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a 1,2,3-triazole carboxamide derivative featuring a 3-chlorophenylamino substituent at position 5 and a 4-(methylsulfanyl)benzyl group at the carboxamide nitrogen. The triazole core is known for its hydrogen-bonding capacity and metabolic stability, making it a common scaffold in medicinal chemistry . The 3-chlorophenyl group enhances lipophilicity and may influence target binding, while the methylsulfanyl (SCH₃) moiety on the benzyl ring modulates electronic properties and solubility. Such structural features are often optimized to balance bioavailability and activity .
Properties
Molecular Formula |
C17H16ClN5OS |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
5-(3-chloroanilino)-N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5OS/c1-25-14-7-5-11(6-8-14)10-19-17(24)15-16(22-23-21-15)20-13-4-2-3-12(18)9-13/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23) |
InChI Key |
AKZPDQUCRIAGMA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Biological Activity
The compound 5-[(3-chlorophenyl)amino]-N-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.86 g/mol. The structure features a triazole ring, which is known for its diverse biological activity, alongside a chlorophenyl group and a methylsulfanyl substituent that may influence its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in various cancer cell lines:
- Mechanism of Action : The presence of the triazole ring is believed to inhibit key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
- Case Study : A study found that triazole derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range . This suggests that our compound may possess similar properties, warranting further investigation.
Antimicrobial Activity
Triazoles are also recognized for their antifungal and antibacterial properties. The compound's structure allows it to potentially interfere with microbial cell wall synthesis or function:
- Research Findings : In vitro studies have indicated that triazole compounds can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anti-inflammatory Effects
Another area of interest is the compound's potential anti-inflammatory effects:
- Mechanism : Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting that our compound could modulate inflammatory pathways effectively .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Antimicrobial | Inhibits bacterial cell wall synthesis | |
| Anti-inflammatory | Modulates cytokine production |
Table 2: Comparative IC50 Values of Related Compounds
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Triazole Derivative A | 1.98 ± 1.22 | Breast Cancer |
| Triazole Derivative B | 1.61 ± 1.92 | Lung Cancer |
| 5-[(3-chlorophenyl)amino]-... | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Triazole Carboxamide Derivatives
Key Research Findings
Impact of Substituents on Bioactivity: The methylsulfanyl (SCH₃) group in the target compound and L806-0227 () enhances lipophilicity, facilitating membrane penetration compared to sulfonyl or hydroxyl analogs . Chlorophenyl groups (e.g., 3-Cl in the target compound vs. 4-Cl in CAI) influence binding to hydrophobic pockets in target proteins. For example, CAI’s 4-Cl-benzoyl group undergoes metabolic cleavage, whereas the target compound’s 3-Cl-phenylamino group may resist such degradation .
Metabolic Stability: Fluorinated analogs (e.g., 1291872-59-7, ) exhibit prolonged half-lives due to fluorine’s electron-withdrawing effects, which block oxidative metabolism . CAI () is metabolized into inactive benzophenone derivatives, highlighting the importance of substituent placement to avoid rapid clearance .
Antimicrobial and Cytostatic Activity :
- Triazoles with thioether substituents (e.g., SCH₃ in the target compound) show potent antimicrobial activity against pathogens like Candida albicans and E. coli (MIC₉₀ ≤ 0.01% concentration) .
- In contrast, CAI () acts as a cytostatic agent but lacks antimicrobial effects, underscoring the role of substituent diversity in modulating biological pathways .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to ’s alkylation protocols, where intermediates like 4-(methylsulfanyl)benzylamine react with activated triazole-carboxylic acids . Modifications at position 5 (e.g., replacing NH₂ with aryl-amino groups) require regioselective click chemistry or Ullmann coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
